1-(3-Methoxyphenyl)-1h-pyrazol-5-amine
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Overview
Description
1-(3-Methoxyphenyl)-1h-pyrazol-5-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to amination reactions to introduce the amine group at the 5-position of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts, is a common method employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyaniline.
Substitution: 3-Bromo-1-(3-methoxyphenyl)-1h-pyrazol-5-amine.
Scientific Research Applications
1-(3-Methoxyphenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)-1h-pyrazol-5-amine
- 1-(3-Methoxyphenyl)-1h-pyrazol-3-amine
- 1-(3-Methoxyphenyl)-1h-pyrazol-4-amine
Uniqueness: 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
1-(3-Methoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 3-methoxyphenyl group. The molecular formula is C11H13N3O, and its structure can enhance solubility and reactivity, making it a valuable candidate for medicinal chemistry.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, showing potential as a new antimicrobial agent. The compound was evaluated for its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli , with promising results suggesting effective inhibition of bacterial growth .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects . It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism could be beneficial in treating conditions characterized by chronic inflammation .
Antitumor Activity
Preliminary studies suggest that this compound possesses antitumor properties . It may induce apoptosis in cancer cells by interacting with cellular receptors and modulating signaling pathways associated with cell survival and proliferation. For instance, some derivatives have shown significant inhibitory activity against cancer cell lines, indicating potential therapeutic applications in oncology .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in inflammatory processes.
- Receptor Interaction : It can interact with cellular receptors, potentially leading to apoptosis in cancer cells.
These interactions suggest that the compound can modulate various biological pathways, contributing to its diverse pharmacological effects .
Synthesis and Characterization
The synthesis of this compound typically involves reactions that yield high purity and yield rates. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization, confirming the structural integrity of the synthesized compound .
Comparative Studies
A comparative study involving various pyrazole derivatives showed that those with similar substitutions exhibited varying degrees of biological activity. For example, the presence of methoxy groups was linked to enhanced solubility and bioavailability, which may contribute to the overall efficacy of these compounds in biological systems .
Data Summary
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against S. aureus and E. coli with low MIC values |
Anti-inflammatory | Inhibits COX enzymes; potential for treating inflammatory diseases |
Antitumor | Induces apoptosis in cancer cell lines; significant inhibitory effects observed |
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-10(11)5-6-12-13/h2-7H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHQIZSCUSROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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